REACTION_CXSMILES
|
[F:1][C:2]([S:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O)([F:4])[F:3].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[S:19]([O:26]S(C(F)(F)F)(=O)=O)([C:22]([F:25])([F:24])[F:23])(=[O:21])=[O:20]>>[O-:26][S:19]([C:22]([F:25])([F:24])[F:23])(=[O:21])=[O:20].[C:7]1([S+:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]([F:4])([F:3])[F:1])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)S(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(lower limit below which benzene crystallizes)
|
Type
|
CUSTOM
|
Details
|
into a Schlenck tube purged beforehand with argon
|
Type
|
WAIT
|
Details
|
for 24 h at ambient temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The medium is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography with the CH3CN/CH2Cl2 (1/4) mixture as eluent
|
Type
|
CUSTOM
|
Details
|
are obtained with a yield of 40%
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[S+](C(F)(F)F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |